![molecular formula C13H18O3 B12533143 3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one CAS No. 681281-47-0](/img/structure/B12533143.png)
3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O3. It is a derivative of butanone and contains both hydroxy and phenyl groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one can be achieved through several methods. One common approach involves the reaction of 4-(2-hydroxyethyl)phenyl ketone with a suitable methylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of the starting materials, followed by the addition of the methylating agent and base. The reaction mixture is then heated and stirred for several hours to achieve the desired product. After completion, the product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups allow the compound to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one: This compound shares a similar structure but lacks the methyl group on the butanone backbone.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Another similar compound with a hydroxyethoxy group instead of a hydroxyethyl group.
Uniqueness
3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and phenyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
681281-47-0 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H18O3/c1-13(2,16)9-12(15)11-5-3-10(4-6-11)7-8-14/h3-6,14,16H,7-9H2,1-2H3 |
Clé InChI |
UIMSWWXOVUMCKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)C1=CC=C(C=C1)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
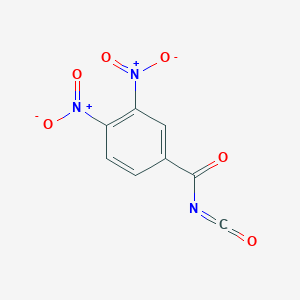
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
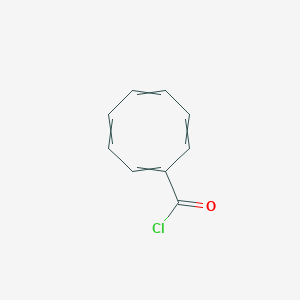
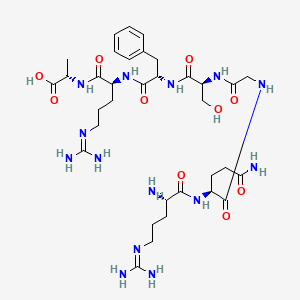
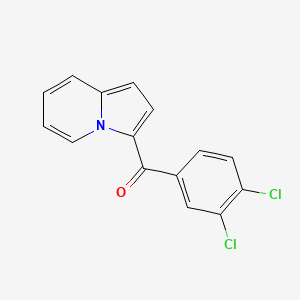
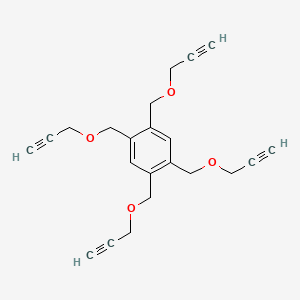

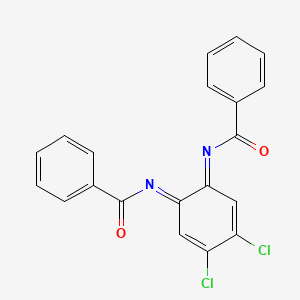
![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)
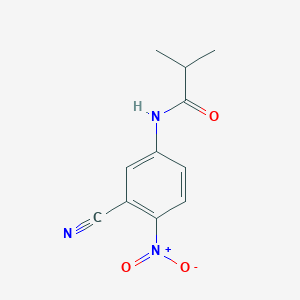

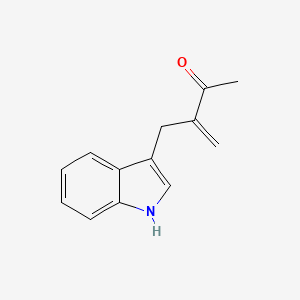
![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
